Cdk7-IN-25 -

Cdk7-IN-25

Catalog Number: EVT-12518999
CAS Number:
Molecular Formula: C33H32N6O3
Molecular Weight: 560.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdk7-IN-25 is classified as a small molecule inhibitor targeting CDK7, which is a serine/threonine kinase. This compound is part of a broader category of CDK inhibitors that have been developed to selectively interrupt the activity of specific cyclin-dependent kinases, thereby providing a means to modulate cell cycle dynamics and transcriptional responses in various diseases, particularly cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk7-IN-25 typically involves multiple steps that include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes can vary, they often utilize standard organic chemistry techniques such as:

  • Coupling Reactions: To assemble the core structure of Cdk7-IN-25.
  • Purification Techniques: Such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products.
  • Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Cdk7-IN-25.

Detailed protocols for synthesizing Cdk7 inhibitors often include optimization steps to enhance yield and selectivity for CDK7 over other kinases.

Molecular Structure Analysis

Structure and Data

Cdk7-IN-25 features a distinct molecular structure characterized by its ability to bind specifically to the ATP-binding site of CDK7. The compound's structure typically includes:

  • Aromatic Rings: Contributing to hydrophobic interactions with the kinase.
  • Functional Groups: Such as amines or carbonyls that may facilitate hydrogen bonding with the enzyme.

The precise molecular formula, molecular weight, and three-dimensional conformation are critical for understanding how Cdk7-IN-25 interacts with its target. Data regarding these structural aspects can be obtained through crystallography studies or computational modeling.

Chemical Reactions Analysis

Reactions and Technical Details

Cdk7-IN-25 undergoes specific chemical interactions within biological systems. The primary reaction mechanism involves:

  1. Binding to CDK7: The inhibitor competes with ATP for binding at the active site of CDK7.
  2. Inhibition of Phosphorylation: By blocking ATP access, Cdk7-IN-25 prevents the phosphorylation of downstream substrates involved in cell cycle progression and transcription.

Experimental setups often include enzyme kinetics assays to determine the inhibitor's potency (IC50 values) against CDK7 compared to other kinases.

Mechanism of Action

Process and Data

Cdk7-IN-25 exerts its effects primarily by inhibiting the kinase activity of CDK7. This inhibition disrupts several critical processes:

  • Transcriptional Regulation: By preventing phosphorylation of RNA polymerase II at serine residues S5 and S7, Cdk7-IN-25 hinders transcription initiation and elongation.
  • Cell Cycle Control: Inhibition leads to cell cycle arrest, particularly affecting phases where CDK7 is crucial for transitioning through G1/S and G2/M checkpoints.

Data from studies indicate that treatment with Cdk7 inhibitors like Cdk7-IN-25 can lead to decreased expression of oncogenes such as MYC, thereby enhancing apoptosis in cancer cells resistant to conventional therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Cdk7-IN-25 include:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its efficacy; studies often assess degradation rates in serum or buffer solutions.

Chemical properties involve its reactivity profile, particularly how it interacts with nucleophiles or electrophiles in biological systems. Quantitative structure–activity relationship (QSAR) analyses may provide insights into how modifications affect potency and selectivity.

Applications

Scientific Uses

Cdk7-IN-25 holds promise in various scientific applications, particularly in cancer research:

  1. Cancer Therapy: Its ability to selectively inhibit CDK7 makes it a candidate for treating malignancies characterized by aberrant cell cycle regulation.
  2. Transcriptional Studies: Researchers utilize Cdk7-IN-25 to dissect pathways involving RNA polymerase II-mediated transcription, providing insights into gene expression regulation in different cellular contexts.
  3. Drug Development: As part of ongoing efforts to develop targeted therapies, Cdk7-IN-25 serves as a lead compound for synthesizing more potent inhibitors with improved pharmacokinetic profiles.

Properties

Product Name

Cdk7-IN-25

IUPAC Name

N-[(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide

Molecular Formula

C33H32N6O3

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C33H32N6O3/c1-3-31(40)35-26-12-10-24(11-13-26)32(41)36-27-18-23-19-28(21-27)37-33-34-15-14-30(38-33)25-8-7-9-29(20-25)42-17-6-4-5-16-39(2)22-23/h3-5,7-15,18-21H,1,6,16-17,22H2,2H3,(H,35,40)(H,36,41)(H,34,37,38)/b5-4+

InChI Key

PVRJKFUTSFKLDZ-SNAWJCMRSA-N

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C1)NC(=O)C5=CC=C(C=C5)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.